molecular formula C8H7F4N B1302106 2-Fluoro-4-(trifluoromethyl)benzylamine CAS No. 239087-05-9

2-Fluoro-4-(trifluoromethyl)benzylamine

Cat. No. B1302106
M. Wt: 193.14 g/mol
InChI Key: MQTBAGAVFDZXKF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated aromatic compound that is of interest in various fields of chemistry, including medicinal chemistry and synthesis. The presence of both fluoro and trifluoromethyl groups in the compound suggests that it could exhibit unique physical and chemical properties, making it a valuable target for synthesis and application in the development of new materials and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated benzylamines, such as 2-Fluoro-4-(trifluoromethyl)benzylamine, can be achieved through Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is crucial for this reaction. This method provides a broad applicability in medicinal chemistry due to the conversion of triflamide into a wide range of synthetically useful functional groups .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-4-(trifluoromethyl)benzylamine has been studied using single-crystal X-ray diffraction studies. These studies are essential for understanding the crystalline properties and the potential for forming weak intermolecular interactions, which can influence the compound's behavior in solid-state applications .

Chemical Reactions Analysis

Fluorinated benzylamines can participate in various chemical reactions due to their active functional groups. For instance, the reaction of trifluoromethylsulfonate and trifluoromethoxy derivatives with benzylamine can lead to nucleophilic substitution or basic hydrolysis, depending on the reaction conditions. These reactions are significant for the synthesis of more complex fluorinated structures, such as phenylmethylpiperidine and phenylmethylazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)benzylamine are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which can affect the solubility, thermal stability, and reactivity of the compound. These properties are particularly relevant in the context of developing new materials with specific performance characteristics, such as low moisture absorption and high thermal stability .

Scientific Research Applications

Catalysis and Synthesis

The compound 2-Fluoro-4-(trifluoromethyl)benzylamine plays a significant role in catalysis and synthetic chemistry. For instance, a study by Wang, Mei, and Yu (2009) described the use of Pd(OTf)2 x 2 H2O for ortho-fluorination of triflamide-protected benzylamines, highlighting its applicability in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009). Similarly, Perlow, Kuo, Moritz, Wai, and Egbertson (2007) reported on the practical synthesis of 4‐Fluoro‐2‐(methylthio)benzylamine, demonstrating the compound's utility in creating functional groups for further chemical elaboration (Perlow et al., 2007).

Medicinal Chemistry

In medicinal chemistry, the compound has been used in the development of platinum(IV) complexes for anticancer activities. Ameta, Singh, and Kale (2013) synthesized benzylamine derivative-supported platinum(IV) complexes, finding that certain complexes containing 4-fluoro and 4-chloro groups exhibited impressive anticancer activities (Ameta, Singh, & Kale, 2013).

Photoredox Catalysis

Koike and Akita (2016) highlighted the role of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals, noting the importance of developing new protocols for their introduction into various skeletons. Their research emphasized photoredox catalysis as a promising strategy for fluoromethylation (Koike & Akita, 2016).

Antimicrobial Activity

Carmellino, Pagani, Pregnolato, Terreni, and Pastoni (1994) explored the antimicrobial activity of fluoro and trifluoromethyl derivatives, including 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides). They found several compounds to be highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Organofluorine Chemistry

Tomashenko and Grushin (2011) provided an overview of the importance of fluorinated organic compounds, including those with trifluoromethyl groups, in various areas such as pharmaceuticals, agrochemicals, refrigerants, and more. They discussed the development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules (Tomashenko & Grushin, 2011).

Safety And Hazards

“2-Fluoro-4-(trifluoromethyl)benzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause burns by all exposure routes and is corrosive. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBAGAVFDZXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372147
Record name 2-Fluoro-4-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)benzylamine

CAS RN

239087-05-9
Record name 2-Fluoro-4-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kasuga, D Yamasaki, Y Araya, A Nakagawa… - Bioorganic & medicinal …, 2006 - Elsevier
A series of α-alkyl-substituted phenylpropanoic acids was prepared as dual agonists of peroxisome proliferator-activated receptors alpha and delta (PPARα/δ). Structure–activity …
Number of citations: 47 www.sciencedirect.com

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